molecular formula C34H54O13S B11930241 Benzyl-PEG10-Ots

Benzyl-PEG10-Ots

Cat. No.: B11930241
M. Wt: 702.9 g/mol
InChI Key: DVGQCYOHVDXTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG10-Ots is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. This compound is utilized in the synthesis of PROTACs, facilitating the connection between the target protein and the E3 ubiquitin ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG10-Ots involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and p-toluenesulfonyl chloride (tosyl chloride). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG10-Ots primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. The common types of reactions include:

    Nucleophilic Substitution: The tosylate group is replaced by a nucleophile such as an amine or thiol.

    Elimination Reactions: Under basic conditions, the tosylate group can be eliminated to form an alkene.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl-PEG10-Ots has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein functions and interactions by selectively degrading target proteins.

    Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins for degradation.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Benzyl-PEG10-Ots functions as a linker in PROTACs, connecting the target protein to the E3 ubiquitin ligase. The mechanism involves:

Comparison with Similar Compounds

  • Benzyl-PEG4-Ots
  • Benzyl-PEG6-Ots
  • Benzyl-PEG12-Ots

Comparison:

Properties

Molecular Formula

C34H54O13S

Molecular Weight

702.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C34H54O13S/c1-32-7-9-34(10-8-32)48(35,36)47-30-29-45-26-25-43-22-21-41-18-17-39-14-13-37-11-12-38-15-16-40-19-20-42-23-24-44-27-28-46-31-33-5-3-2-4-6-33/h2-10H,11-31H2,1H3

InChI Key

DVGQCYOHVDXTHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.